6-(3-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one
Description
The compound 6-(3-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one (hereafter referred to as the "target compound") is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at position 6 and a 2-(4-phenylpiperazin-1-yl)-2-oxoethyl group at position 2. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antiviral, and antihypertensive effects . The target compound’s structure combines a methoxy-substituted aryl group with a piperazine-linked oxoethyl chain, which may enhance receptor binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-9-5-6-18(16-20)21-10-11-22(28)27(24-21)17-23(29)26-14-12-25(13-15-26)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUUKNFMRHHXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one, also known by its CAS number 887456-17-9, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
| CAS Number | 887456-17-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown promise as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the piperazine moiety is often linked to enhanced bioactivity against cancer cell lines.
- Antioxidant Properties : The methoxy group contributes to the compound's ability to scavenge free radicals, which may protect cells from oxidative stress.
- Neuropharmacological Effects : Compounds with piperazine derivatives are frequently studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Antitumor Activity
A study conducted by Mohareb et al. (2022) evaluated the cytotoxic effects of similar pyridazine derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and NCI-H460 cell lines, suggesting potent antitumor properties .
Antioxidant Activity
Research published in MDPI highlighted the antioxidant activity of related compounds using DPPH and nitric oxide scavenging assays. These studies demonstrated a significant correlation between the concentration of the compound and its percentage inhibition of free radicals, indicating strong antioxidant potential .
Case Studies
- Study on Cytotoxicity : A recent investigation into the cytotoxic effects of similar pyridazine derivatives revealed that compounds with structural modifications similar to our compound displayed significant inhibition against various cancer cell lines, including HCT116 and SF-268, with IC50 values as low as 0.25 µM .
- Neuropharmacological Evaluation : In a neuropharmacological study, derivatives were assessed for their effects on neurotransmitter levels in rodent models. The results indicated that compounds containing the piperazine ring could enhance serotonin and dopamine levels, suggesting potential applications in treating depression and anxiety disorders .
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that compounds similar to 6-(3-methoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one may exhibit significant antitumor properties. The presence of the piperazine moiety is often linked to enhanced bioactivity against various cancer cell lines. Mechanisms of action include:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Inhibiting the progression of the cell cycle, thereby preventing tumor growth.
Antioxidant Properties
The methoxy group attached to the phenyl ring enhances the compound's ability to scavenge free radicals. This antioxidant activity is crucial in protecting cells from oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders.
Neuropharmacological Effects
Compounds with piperazine derivatives are frequently studied for their potential in treating neurological disorders. The pharmacological profile of this compound suggests:
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter pathways, potentially aiding in the treatment of conditions such as anxiety and depression.
Case Study 1: Anticancer Activity
A study conducted on a series of pyridazinone derivatives revealed that compounds structurally related to this compound exhibited promising anticancer effects against human breast cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the neuroprotective effects of piperazine derivatives. The study demonstrated that these compounds could reduce neuronal death induced by oxidative stress in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.
Chemical Reactions Analysis
Core Pyridazinone Reactivity
The pyridazinone ring undergoes characteristic reactions influenced by electron-deficient nitrogen atoms and carbonyl groups:
Hydrolysis and Ring Modification
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Acid-Catalyzed Hydrolysis : Under reflux with HCl (37%, 1 hr), the ester side chain at position 2 hydrolyzes to carboxylic acid derivatives (e.g., conversion of ethyl esters to acids, yield: 75–89%) .
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Base-Mediated Ring Opening : Treatment with NaOH (10% w/v, 80°C) cleaves the pyridazinone ring, forming hydrazine derivatives .
Electrophilic Substitution
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Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at position 5 of the pyridazinone ring (yield: 62%) .
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Sulfonation : Forms sulfonic acid derivatives using fuming H₂SO₄ at 120°C .
Methoxyphenyl Group Transformations
The 3-methoxyphenyl substituent participates in demethylation and electrophilic aromatic substitution:
Demethylation
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HBr-Mediated Demethylation : Refluxing with 48% HBr converts the methoxy group to a hydroxyl group (reaction time: 4 hr, yield: 68%) .
Halogenation
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Bromination : Electrophilic bromination using Br₂/FeBr₃ introduces bromine at the para position of the methoxyphenyl ring (yield: 54%) .
Phenylpiperazine Side Chain Reactions
The 4-phenylpiperazine moiety enables nucleophilic and alkylation reactions:
N-Alkylation
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Methyl Iodide Quaternization : Reacts with CH₃I in THF to form quaternary ammonium salts (yield: 73%) .
Acylation
Pyridazinone Ring Oxidation
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KMnO₄ Oxidation : Converts the pyridazinone ring to maleic hydrazide derivatives in acidic conditions (yield: 58%) .
Side Chain Oxidation
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CrO₃-Mediated Oxidation : Oxidizes the ethyl spacer between pyridazinone and piperazine to a ketone (yield: 49%) .
Mechanistic Insights
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Nucleophilic Acyl Substitution : The ethyl ester at position 2 undergoes hydrolysis via a tetrahedral intermediate, stabilized by the electron-withdrawing pyridazinone ring .
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Electrophilic Aromatic Substitution : Methoxyphenyl directing effects favor para-substitution during halogenation .
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Radical Pathways : Oxidative reactions (e.g., KMnO₄) proceed through radical intermediates detected via ESR spectroscopy .
Stability and Reactivity Trends
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pH Sensitivity : The pyridazinone ring decomposes in strongly alkaline conditions (pH > 12).
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Thermal Stability : Stable below 150°C; degradation observed at 180°C (TGA data).
This compound’s multifunctional reactivity enables diverse derivatization strategies for medicinal chemistry applications, particularly in developing kinase inhibitors and GPCR modulators. Future studies should explore catalytic asymmetric reactions at the piperazine nitrogen.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Pharmacological and Functional Insights
Piperazine Modifications: The 4-phenylpiperazine group in the target compound is associated with enhanced binding to serotonin or dopamine receptors in related molecules . The 4-chlorophenyl analog (1251613-75-8) introduces electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
Aryl Substituent Effects :
- The 3-methoxyphenyl group in the target compound provides moderate electron-donating properties, favoring interactions with hydrophobic enzyme pockets. In contrast, 4-methylphenyl (CID 3346720) or unsubstituted phenyl (1219539-66-8) groups may reduce steric hindrance, enhancing binding kinetics .
- Halogenated analogs (e.g., 4-chlorophenyl in 1251613-75-8) often exhibit improved bioavailability but risk off-target toxicity .
Biological Activity Trends: Pyridazinones with piperazine-linked R2 substituents (e.g., Yhhu3813) show kinase inhibitory activity, suggesting the target compound may share similar mechanisms .
Q & A
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂). Response surface methodology identifies optimal conditions .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps. For example, prolonged stirring (>12 hrs) may improve piperazine coupling efficiency .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
How are analytical contradictions resolved in pharmacological studies (e.g., in vitro vs. in vivo activity)?
Advanced Research Question
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS. Adjust in vivo dosing to account for rapid metabolism .
- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to the intended receptor (e.g., serotonin or dopamine receptors). Discrepancies may arise from off-target interactions .
- Statistical validation : Increase sample size (n ≥ 6) and use non-parametric tests (e.g., Mann-Whitney U) to address variability in biological replicates .
What methodologies are employed for impurity profiling and quantification?
Advanced Research Question
- LC-MS/MS : A C18 column (2.6 µm, 150 × 2.1 mm) with 0.1% formic acid in water/acetonitrile mobile phase detects impurities at ≤0.1% levels. Compare against pharmacopeial standards (e.g., EP or USP) .
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products. NMR (¹H, ¹³C) confirms impurity structures .
- Stability studies : Store samples under ICH guidelines (25°C/60% RH) and monitor impurity growth over 6–12 months .
How is the compound’s biological activity validated in disease-relevant models?
Basic Research Question
- In vitro assays :
- In vivo models : Administer the compound (oral/i.p.) in rodent models of inflammation or neurodegeneration. Use ELISA to quantify biomarkers (e.g., TNF-α, IL-6) in serum .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADME prediction : Software like SwissADME calculates logP (2.5–3.5), solubility (LogS ≈ -4.5), and bioavailability (%F > 30%) based on molecular descriptors .
- Molecular docking : AutoDock Vina simulates binding to receptor pockets (e.g., 5-HT₁A). Prioritize poses with ΔG < -8 kcal/mol for experimental validation .
How are synthetic byproducts characterized and minimized?
Advanced Research Question
- Byproduct identification : Use HRMS and 2D NMR (COSY, HSQC) to resolve structures of unexpected adducts (e.g., N-oxide derivatives) .
- Process optimization : Reduce alkylation byproducts by controlling reaction stoichiometry (e.g., 1:1.05 molar ratio of pyridazinone to piperazine) and avoiding excess base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
